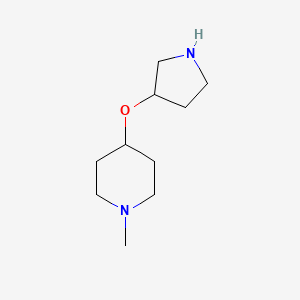
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-4-(ピロリジン-3-イルオキシ)ピペリジンは、分子式C10H20N2Oの化学化合物です。これは、6員環の複素環式アミンであるピペリジンと、5員環の窒素含有環であるピロリジンの誘導体です。
準備方法
1-メチル-4-(ピロリジン-3-イルオキシ)ピペリジンの合成は、通常、1-メチルピペリジンと3-ヒドロキシピロリジンを特定の条件下で反応させることで行われます。反応は通常、水素化ナトリウムや炭酸カリウムなどの塩基の存在下で行われ、求核置換反応を促進します。反応混合物を加熱すると、目的の生成物の生成が促進されます。工業生産方法は、同様の合成経路を採用しますが、規模が大きく、収率と純度を最大化するための最適化された反応条件が用いられます .
化学反応の分析
1-メチル-4-(ピロリジン-3-イルオキシ)ピペリジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化して、対応するN-酸化物を生成することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて、還元された誘導体を生成することができます。
置換: この化合物は、ハロゲン化剤との求核置換反応を起こして、ハロゲン化誘導体を生成することができます。
環化: 特定の条件下では、この化合物は環化反応を起こして、より複雑な環状構造を生成することができます。
これらの反応で使用される一般的な試薬と条件には、ジクロロメタンやエタノールなどの有機溶媒、パラジウム炭素などの触媒が含まれます。これらの反応から生成される主な生成物には、N-酸化物、還元誘導体、ハロゲン化化合物、環化生成物などがあります .
科学研究への応用
1-メチル-4-(ピロリジン-3-イルオキシ)ピペリジンは、科学研究にいくつかの応用があります。
医薬品化学: これは、特に中枢神経系を標的とする医薬品化合物の合成における構成要素として使用されます。
有機合成: この化合物は、より複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: これは、ピペリジンおよびピロリジン誘導体の構造活性相関を調べる研究で使用されます。
科学的研究の応用
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine and pyrrolidine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用機序
1-メチル-4-(ピロリジン-3-イルオキシ)ピペリジンの作用機序には、神経伝達物質受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の活性を調節して、さまざまな生体経路に影響を与えるアゴニストまたはアンタゴニストとして作用する可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .
類似化合物との比較
1-メチル-4-(ピロリジン-3-イルオキシ)ピペリジンは、次のような他の類似化合物と比較することができます。
1-メチル-4-(ピロリジン-3-イル)ピペリジン: この化合物は、ピロリジン環に酸素原子がないため、化学反応性と生物活性に違いが見られます。
4-(1-ピロリジニル)ピペリジン: この化合物は、構造が類似していますが、置換パターンが異なるため、化学的および生物学的性質が異なります。
ピペリジンおよびピロリジン誘導体: これらの化合物は、ピペリジンとピロリジンのコア構造を共有していますが、置換基が異なるため、全体的な性質と用途が異なります .
生物活性
1-Methyl-4-(pyrrolidin-3-yloxy)piperidine (CAS No. 1823522-07-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H20N2O and is characterized by a piperidine ring substituted with a pyrrolidine moiety. Its structural features are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 184.28 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in water |
| LogP | 2.5 |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which may have implications for neuropharmacology.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in neurotransmitter metabolism.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the piperidine and pyrrolidine rings can significantly alter the compound's potency and selectivity. For instance, substituents on the pyrrolidine ring have been shown to enhance biological activity, as demonstrated in various SAR studies.
Table 2: SAR Analysis of Related Compounds
| Compound | Activity (IC50) | Notes |
|---|---|---|
| This compound | N/A | Baseline compound |
| Compound A | 72 nM | Improved potency with specific substituent |
| Compound B | 27 nM | Higher selectivity for target receptor |
Study 1: Neuropharmacological Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on cognitive function in animal models. The findings suggested that the compound enhanced memory retention and learning capabilities, likely through its action on cholinergic pathways .
Study 2: Pain Management Potential
Another study explored the analgesic properties of this compound. It was administered to rodents in pain models, showing significant reductions in pain response compared to control groups. The mechanism was hypothesized to involve modulation of opioid receptors .
Study 3: Anti-inflammatory Activity
Research also indicated that derivatives of this compound exhibited anti-inflammatory properties. In vitro assays demonstrated inhibition of COX enzymes, which are critical in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
1-methyl-4-pyrrolidin-3-yloxypiperidine |
InChI |
InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3 |
InChIキー |
FOFLBPLTBITLGX-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















